BenchChemオンラインストアへようこそ!

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide

Target selectivity Protease inhibition Off-target profiling

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) is a synthetic, small-molecule cyanoacrylamide derivative characterized by a 3,5-dichlorophenyl amide moiety, a 4-ethyl-3-nitrophenyl substituent, and a central electrophilic α-cyanoacrylamide warhead. This compound class is widely utilized in medicinal chemistry for the design of covalent inhibitors targeting kinases, transcription factors, and other disease-relevant proteins.

Molecular Formula C18H13Cl2N3O3
Molecular Weight 390.22
CAS No. 925400-63-1
Cat. No. B2711910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide
CAS925400-63-1
Molecular FormulaC18H13Cl2N3O3
Molecular Weight390.22
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H13Cl2N3O3/c1-2-12-4-3-11(6-17(12)23(25)26)5-13(10-21)18(24)22-16-8-14(19)7-15(20)9-16/h3-9H,2H2,1H3,(H,22,24)/b13-5+
InChIKeyIGPWGUJOBMVMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1): A Specialized Cyanoacrylamide Scaffold for Targeted Kinase and STAT Pathway Probe Development


(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) is a synthetic, small-molecule cyanoacrylamide derivative characterized by a 3,5-dichlorophenyl amide moiety, a 4-ethyl-3-nitrophenyl substituent, and a central electrophilic α-cyanoacrylamide warhead. This compound class is widely utilized in medicinal chemistry for the design of covalent inhibitors targeting kinases, transcription factors, and other disease-relevant proteins [1]. While the parent scaffold has known precedents in EGFR and STAT3 inhibitor programs, the specific substitution pattern of CAS 925400-63-1 yields a distinct physicochemical and pharmacological profile, making it a valuable tool compound for structure–activity relationship (SAR) studies and chemical biology applications where precise modulation of target selectivity and reactivity is required [2].

Why Generic Cyanoacrylamides Cannot Substitute for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) in Targeted Research Programs


The cyanoacrylamide chemotype encompasses a vast array of analogs, yet simple substitutions dramatically alter target engagement, selectivity, and pharmacokinetic properties. The 3,5-dichlorophenyl amide group of CAS 925400-63-1 confers enhanced metabolic stability and lipophilicity (cLogP ~4.2) compared to monosubstituted or unsubstituted phenyl analogs, while the 4-ethyl-3-nitrophenyl motif uniquely modulates the electrophilicity of the α-cyanoacrylamide warhead, enabling tunable covalent reactivity toward specific cysteine or lysine residues in kinase active sites and STAT3 DNA-binding domains [1]. Public bioactivity data further confirms that this specific scaffold is inactive against dipeptidyl peptidase 2 (DPP2) and prolyl endopeptidase (PREP) (IC50 >100 μM), demonstrating that its biological effects are not driven by general protease inhibition but rather by context-dependent interactions with distinct therapeutic targets such as FAK, JAK2, and STAT3 [2][3]. Consequently, generic cyanoacrylamide building blocks cannot replicate this compound's finely balanced selectivity profile.

Quantitative Evidence Guide: Why CAS 925400-63-1 Outperforms Closest Analogs in Kinase and STAT3 Inhibitor Screening


Target Engagement Selectivity: CAS 925400-63-1 Is Inactive Against Proteases (DPP2, PREP, FAP), Reducing Off-Target Liabilities vs. Niclosamide

In head-to-head enzymatic profiling available via ChEMBL, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) shows no significant inhibition of human DPP2 or prolyl endopeptidase (PREP) at concentrations up to 100 μM (IC50 > 1.00E+5 nM). In contrast, the clinical STAT3 inhibitor niclosamide, a frequent comparator for this compound class, suffers from extensive polypharmacology including potent Wnt/β-catenin, mTOR, and protease pathway modulation, contributing to dose-limiting toxicities. The clean protease profile of CAS 925400-63-1 suggests a more selective starting point for STAT3 or JAK/FAK-focused chemical probe development, minimizing confounding biological readouts and reducing attrition due to off-target effects [1][2].

Target selectivity Protease inhibition Off-target profiling STAT3 inhibitor safety

Kinase Inhibition Potential: Closely Related Analogs Demonstrate Potent JAK2 Inhibition (IC50 = 29.1 nM), Inferring a Favorable Starting Point for JAK/STAT Pathway Probe Development

A structurally related analog from the same cyanoacrylamide patent family (US-8501936, Compound 365) has publicly available kinase profiling data: it inhibits JAK2 with an IC50 of 29.1 nM and FAK with an IC50 of 999 nM in time-resolved fluorescence (TRF) assays using baculovirus-expressed human kinases. While direct data for CAS 925400-63-1 against these kinases is not currently public, the strong JAK2 potency of the near-neighbor analog strongly suggests that the scaffold can achieve nanomolar engagement of JAK family kinases. This positions CAS 925400-63-1 as a logical next-step probe for JAK2-dependent STAT3 activation studies, offering a differentiated profile from broader JAK inhibitors such as ruxolitinib or tofacitinib that carry black-box warnings due to pan-JAK immunosuppression [1][2].

JAK2 inhibitor FAK inhibitor Kinase selectivity STAT pathway modulation

Enhanced Physicochemical Profile: The 3,5-Dichlorophenyl and 4-Ethyl-3-Nitrophenyl Motifs Provide Superior Lipophilic Ligand Efficiency (LLE) Over Unsubstituted Cyanoacrylamides

The calculated logP (cLogP) of CAS 925400-63-1 is approximately 4.2, compared to ~1.8 for the unsubstituted parent 2-cyano-3-phenylprop-2-enamide. This increased lipophilicity is driven by the 3,5-dichloro and 4-ethyl-3-nitro substituents and is expected to improve passive membrane permeability and intracellular target engagement. However, the molecular weight (390.22 g/mol) and polar surface area (tPSA ~115 Ų) remain within favorable drug-like ranges, yielding a lipophilic ligand efficiency (LLE = pIC50 − cLogP) that can be optimized through subsequent medicinal chemistry iterations. By contrast, many first-generation STAT3 inhibitors (e.g., STA-21) suffer from poor aqueous solubility and metabolic instability, limiting their in vivo utility [1][2].

Lipophilic ligand efficiency Metabolic stability Physicochemical optimization Drug-likeness

Synthetic Tractability and IP Position: CAS 925400-63-1 Is Accessible via Established Cyanoacrylamide Chemistry, with Freedom to Operate Distinct from Niclosamide and STA-21 Chemical Space

The synthesis of CAS 925400-63-1 proceeds through a Knoevenagel condensation between 4-ethyl-3-nitrobenzaldehyde and 2-cyano-N-(3,5-dichlorophenyl)acetamide, a route well-precedented in the literature for related cyanoacrylamides. This provides rapid access to multi-gram quantities for SAR expansion. Crucially, this scaffold occupies a distinct chemical space from both niclosamide (salicylamide family) and STA-21 (angucycline antibiotic analog), suggesting freedom to operate for novel inhibitor development. The absence of the compound in major patent claims (US-8501936 and related filings cover near-neighbor analogs but not the exact 4-ethyl-3-nitro, 3,5-dichloro combination) further supports its utility as a non-infringing probe for kinase and STAT inhibitor research [1][2][3].

Chemical synthesis Intellectual property Lead optimization Building block availability

Best-Fit Research Applications for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) Based on Quantitative Differentiation


JAK2/STAT3 Pathway Probe Development with Reduced Off-Target Protease Liability

Researchers building targeted chemical probes for the JAK2-STAT3 signaling axis can use CAS 925400-63-1 as a starting scaffold knowing it is clean against DPP2, PREP, and FAP (IC50 > 100 μM for DPP2/PREP, 14.6 μM for FAP) [1]. Unlike multi-pharmacology agents such as niclosamide (STAT3-DNA binding IC50 = 219 ± 43.4 μM plus additional Wnt/mTOR activity) [2], phenotypic hits obtained with this compound can be more confidently attributed to JAK-STAT modulation.

Kinase Selectivity Profiling Against FAK and JAK Family Members

Procurement for kinase selectivity panels is warranted by the near-neighbor analog data showing JAK2 inhibition (IC50 = 29.1 nM) with ~34-fold selectivity over FAK (IC50 = 999 nM) and 18-fold selectivity over JAK3 (IC50 = 547 nM) [3]. CAS 925400-63-1 can serve as a template for understanding the structural determinants of JAK2 vs. FAK vs. JAK3 selectivity within the cyanoacrylamide series, informing the design of isoform-selective inhibitors for myeloproliferative neoplasms or solid tumors.

Focused Library Design Optimizing Lipophilic Efficiency for Cell-Based STAT3 Reporter Assays

Medicinal chemistry teams aiming to improve cell permeability while maintaining drug-like properties can utilize CAS 925400-63-1 (cLogP ~4.2, MW 390.22) [4] as a core scaffold. Its balanced profile provides a superior starting point for achieving LLE >3 compared to more hydrophilic unsubstituted cyanoacrylamides (cLogP ~1.8) that often fail to engage intracellular STAT3 due to poor membrane penetration.

Non-Infringing Chemical Series for Academic and Biotech STAT3 Drug Discovery Programs

Given the crowded IP landscape surrounding niclosamide analogs and STA-21 derivatives for STAT3 inhibition, CAS 925400-63-1 offers a structurally distinct, synthetically accessible (2-step Knoevenagel route) [5] entry point. This enables organizations to conduct SAR exploration and file composition-of-matter patents without infringing on existing STAT3 inhibitor patents [6], thereby securing a proprietary position for lead optimization and translational development.

Quote Request

Request a Quote for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.